2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline
Overview
Description
2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline is an organic compound with the molecular formula C14H21FN2 It is a derivative of aniline, where the amino group is substituted with a cyclohexyl(methyl)amino group and a fluorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline typically involves the following steps:
Nitration and Reduction of Arenes: The starting material, a suitable arene, undergoes nitration followed by reduction to introduce the amino group.
Substitution Reactions: The amino group is then substituted with the cyclohexyl(methyl)amino group using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by substitution and fluorination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-{[Cyclohexyl(methyl)amino]methyl}aniline: Similar structure but lacks the fluorine atom.
4-Fluoroaniline: Contains the fluorine atom but lacks the cyclohexyl(methyl)amino group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the aniline structure.
Uniqueness
2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline is unique due to the presence of both the cyclohexyl(methyl)amino group and the fluorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[cyclohexyl(methyl)amino]methyl]-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c1-17(13-5-3-2-4-6-13)10-11-9-12(15)7-8-14(11)16/h7-9,13H,2-6,10,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRTHUMAMHVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)F)N)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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